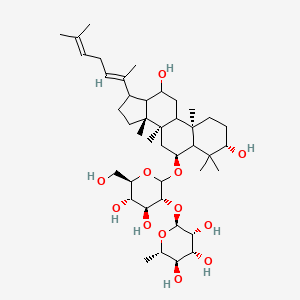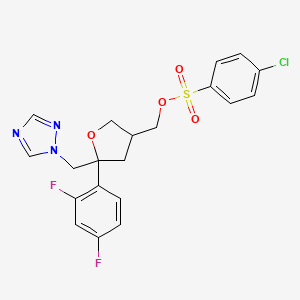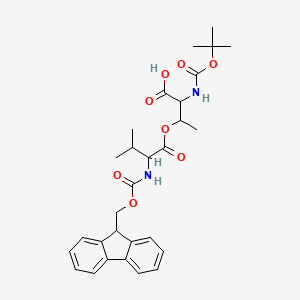![molecular formula C64H125N2O7P B15285243 [2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)
[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid compound. It is characterized by its long-chain fatty acid and phosphate group, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps. The process typically starts with the preparation of the long-chain fatty acid, hentetracontanoic acid, which is then converted into its corresponding amide. This amide is further reacted with a dihydroxyoctadecatrienyl group under controlled conditions to form the intermediate compound. Finally, the intermediate is phosphorylated using a suitable phosphorylating agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler phospholipid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound for studying lipid behavior and interactions. It is also employed in the synthesis of complex lipid structures for various applications.
Biology
In biological research, this compound is used to study cell membrane dynamics and lipid-protein interactions. It serves as a probe for investigating the role of phospholipids in cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including drug delivery systems and as a component of lipid-based formulations for treating various diseases.
Industry
Industrially, this compound is used in the production of emulsifiers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with specific proteins and receptors, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Miltefosine: A phospholipid drug used to treat leishmaniasis.
Lecithin: A common phospholipid used in food and pharmaceutical industries.
1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine: A synthetic phosphatidylcholine used in lipid studies.
Uniqueness
Compared to similar compounds, [2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its long-chain fatty acid and specific structural features. These characteristics confer distinct physicochemical properties and biological activities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C64H125N2O7P |
|---|---|
Molecular Weight |
1065.7 g/mol |
IUPAC Name |
[2-(hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C64H125N2O7P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-47-49-51-53-55-57-63(68)65-61(60-73-74(70,71)72-59-58-66(3,4)5)64(69)62(67)56-54-52-50-48-46-19-17-15-13-11-9-7-2/h7,9,15,17,48,50,61-62,64,67,69H,6,8,10-14,16,18-47,49,51-60H2,1-5H3,(H-,65,68,70,71) |
InChI Key |
PPSKHZZVQGQWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C(CCCC=CCCC=CCCC=CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
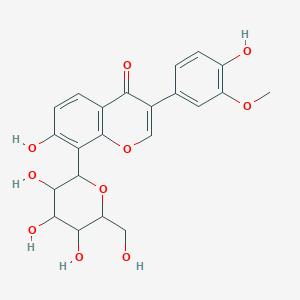
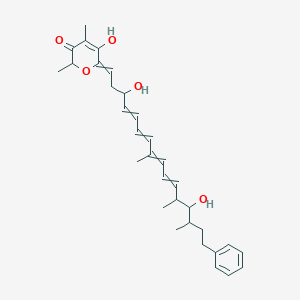
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
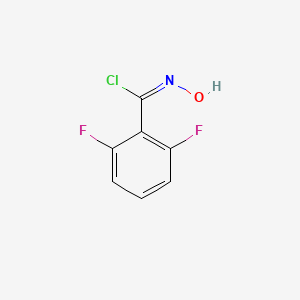
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
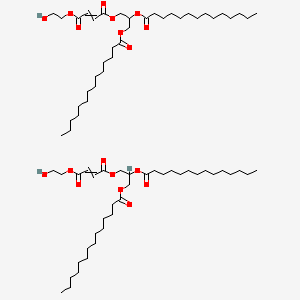
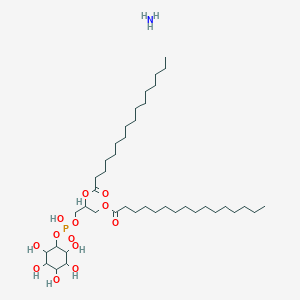
![22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
